8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

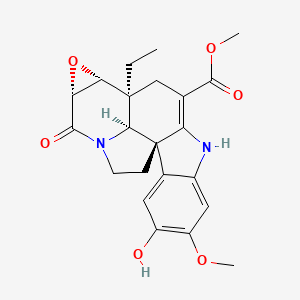

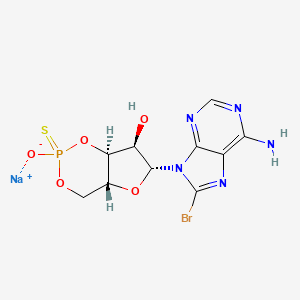

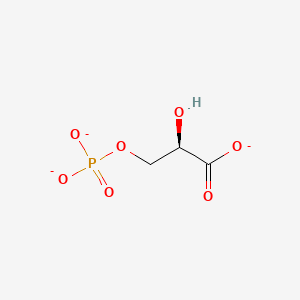

8-Bromoadenosine 3’,5’-Cyclic Monophosphothioate Sp-Isomer Sodium Salt is an activator of cAMP-dependent PKA . It is a brominated cyclic mononucleotide .

Molecular Structure Analysis

The molecular structure of 8-Bromoadenosine 3’,5’-Cyclic Monophosphothioate Sp-Isomer Sodium Salt is represented by the empirical formula C10H10BrN5NaO6P . It has a molecular weight of 430.08 .Physical And Chemical Properties Analysis

This compound is a powder with an off-white color . It is soluble in water, with a solubility of 100 mg/mL . It should be stored at a temperature of -20°C .Scientific Research Applications

Cell Division and Plant Tissue

8-Bromoadenosine 3',5'-cyclic monophosphate can replace the cell-division-promoting activity of cytokinesin or a 6-substituted adenylyl cytokinin in excised tobacco pith parenchyma tissue. This derivative is more resistant to degradation by plant adenosine 3',5'-cyclic monophosphate phosphodiesterases than its non-bromo counterpart, suggesting its role in regulating plant cell division (Wood & Braun, 1973).

Insulin Release

The Sp-isomer has shown potential in stimulating insulin release in isolated pancreatic islets of the rat. It is more potent than 8-bromo-cyclic AMP in this role, indicating its significance in cAMP-mediated insulin release processes (Laychock, 1993).

Photochemistry and Cellular Studies

Caged derivatives of hydrolysis-resistant 8-bromoadenosine cyclic 3',5'-monophosphate have been synthesized for use in physiological studies. These compounds show potential in applications requiring rapid intracellular sources of 8-Br-cAMP and 8-Br-cGMP, especially in studies involving cyclic nucleotide-gated ion channels (Hagen et al., 1999).

Endothelial Cell Research

Research indicates that 8-bromoadenosine 3',5'-cyclic monophosphate can attenuate neutrophil-mediated increase in endothelial permeability, suggesting its importance in studying inflammatory responses and endothelial cell function (Siflinger-Birnboim, Bode, & Malik, 1993).

Jejunal Crypt Epithelial Cells

This compound causes rapid shrinkage in jejunal crypt epithelial cells and increases the rate of 36Cl efflux, indicating its use in gastrointestinal and epithelial cell research (Macleod, Lembessis, & Hamilton, 1994).

Mechanism of Action

Target of Action

The primary target of Rp-8-bromo-Cyclic AMPS (sodium salt), also known as 8-Bromoadenosine 3’,5’-cyclic monophosphothiaoate, Sp-isomer sodium salt or Rp-8-bromo-Cyclic AMPS, is cAMP-dependent protein kinases (PKAs) . PKAs play a crucial role in cellular signaling and are involved in a variety of biological processes, including cell growth, differentiation, and memory formation .

Biochemical Pathways

The action of Rp-8-bromo-Cyclic AMPS primarily affects the cAMP signaling pathway . By acting as an antagonist of PKAs, it can modulate the downstream effects of this pathway, which include a wide range of cellular responses such as gene transcription, ion channel conductance, and apoptosis .

Result of Action

The molecular and cellular effects of Rp-8-bromo-Cyclic AMPS’s action are primarily related to its antagonistic activity against PKAs. By inhibiting these kinases, it can modulate the cAMP-dependent cellular responses, potentially leading to changes in gene transcription, ion channel conductance, and apoptosis .

properties

IUPAC Name |

sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN5O5PS.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(20-9)1-19-22(18,23)21-6;/h2-3,5-6,9,17H,1H2,(H,18,23)(H2,12,13,14);/q;+1/p-1/t3-,5-,6-,9-,22?;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKJLJCVVXRNYGJ-QKAIHBBZSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN5NaO5PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the role of Rp-8-Bromo-Cyclic AMPS in human trophoblast syncytium formation?

A1: Rp-8-Bromo-Cyclic AMPS acts as a cyclic AMP antagonist. [] The study demonstrated that this compound impairs cell fusion in human trophoblast cells, highlighting the importance of the cyclic AMP pathway in syncytium formation. [] While the exact mechanism of action of Rp-8-Bromo-Cyclic AMPS in this specific context requires further investigation, its antagonist activity suggests it may interfere with the binding of cyclic AMP to its target, potentially disrupting downstream signaling cascades essential for cell fusion.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S)-4-isopropenyl-1-methyl-2-methylene-7-oxabicyclo[4.1.0]heptane](/img/structure/B1265116.png)

![2-(3-Bicyclo[3.3.1]nonanyl)ethyl-[5-(methylazaniumyl)pentyl]azanium](/img/structure/B1265117.png)

![(E)-3-[5-[(2,4-diaminopyrimidin-5-yl)methyl]-2,3-dimethoxyphenyl]-1-[1-(2-morpholin-4-ylpyrimidin-5-yl)-1H-phthalazin-2-yl]prop-2-en-1-one](/img/structure/B1265119.png)